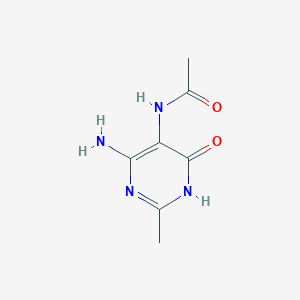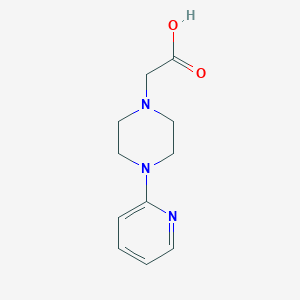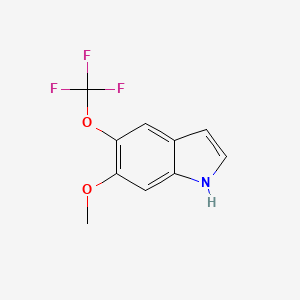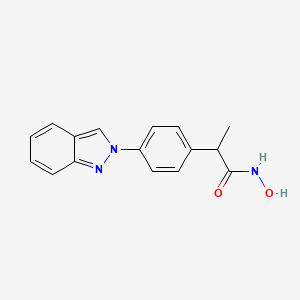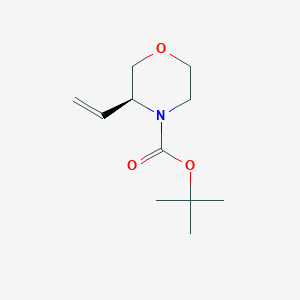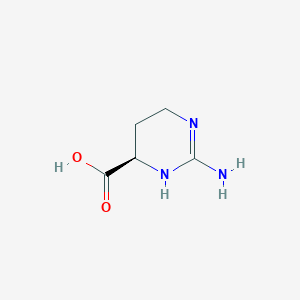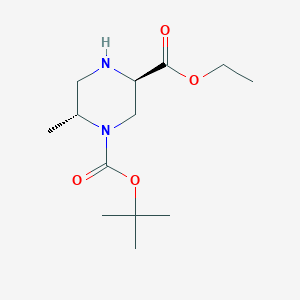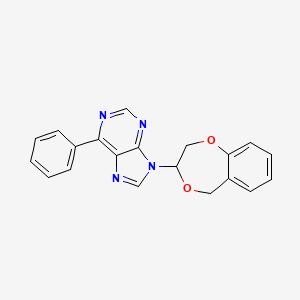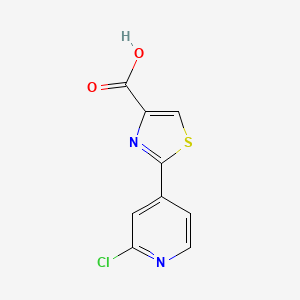![molecular formula C13H10N2S B15218408 {[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-46-3](/img/structure/B15218408.png)
{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole ring substituted with a prop-2-yn-1-yl group and a thioacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction proceeds under mild conditions and leads to the formation of the desired product with good yields. The reaction conditions often include the use of a base such as potassium hydroxide in the presence of carbon disulfide .
Industrial Production Methods
While specific industrial production methods for 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Cyclocondensation: It can react with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen in the presence of visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole derivatives.
Scientific Research Applications
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with molecular targets through various pathways:
Oxidative Pathway: The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Cyclocondensation Pathway: The compound undergoes cyclocondensation reactions to form heterocyclic structures, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form benzimidazole derivatives.
N-(Prop-2-en-1-yl)acetamide: This compound shares structural similarities and can be used in related synthetic applications.
Uniqueness
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer and participate in cyclocondensation reactions makes it a valuable compound in both synthetic and biological research.
Properties
CAS No. |
61021-46-3 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(1-prop-2-ynylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H10N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h1,3-6,10H,8-9H2 |
InChI Key |
DAHQEATZMNZIMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
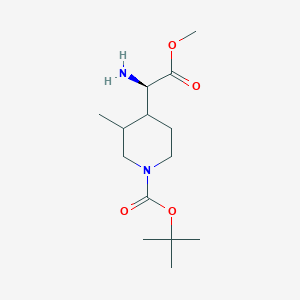
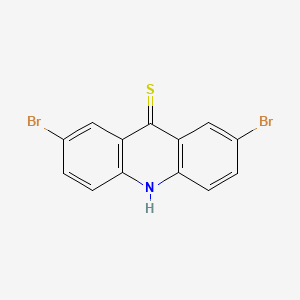
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
